molecular formula C9H9N3 B8675980 5-(1H-pyrrol-1-yl)pyridin-3-amine

5-(1H-pyrrol-1-yl)pyridin-3-amine

Cat. No. B8675980
M. Wt: 159.19 g/mol
InChI Key: KWMHSSVKJIOUDF-UHFFFAOYSA-N
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Patent
US08895585B2

Procedure details

TFA (1 ml) was added to a chloroform (1 ml) solution containing tert-butyl(5-(1H-pyrrol-1-yl)pyridin-3-yl)carbamate (36 mg) obtained in the 1st step, followed by stirring at room temperature for 1 hour. Then, the solvent was distilled away under reduced pressure and the residue was added to a mixture of chloroform, water, and a 1M sodium hydroxide aqueous solution, followed by extraction with chloroform. The resultant was dried over anhydrous sodium sulfate, the solvent was distilled away under reduced pressure, and a light brown solid of 5-(1H-pyrrol-1-yl)pyridin-3-amine (23 mg) was thus obtained.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
tert-butyl(5-(1H-pyrrol-1-yl)pyridin-3-yl)carbamate
Quantity
36 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.C(OC(=O)[NH:14][C:15]1[CH:16]=[N:17][CH:18]=[C:19]([N:21]2[CH:25]=[CH:24][CH:23]=[CH:22]2)[CH:20]=1)(C)(C)C>C(Cl)(Cl)Cl>[N:21]1([C:19]2[CH:20]=[C:15]([NH2:14])[CH:16]=[N:17][CH:18]=2)[CH:22]=[CH:23][CH:24]=[CH:25]1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
tert-butyl(5-(1H-pyrrol-1-yl)pyridin-3-yl)carbamate
Quantity
36 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C=NC=C(C1)N1C=CC=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in the 1st step
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled away under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was added to a mixture of chloroform, water
EXTRACTION
Type
EXTRACTION
Details
a 1M sodium hydroxide aqueous solution, followed by extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(C=CC=C1)C=1C=C(C=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 23 mg
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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